molecular formula C9H12O5 B1619191 2-Acetoacetoxyethyl acrylate CAS No. 21282-96-2

2-Acetoacetoxyethyl acrylate

Cat. No. B1619191
CAS RN: 21282-96-2
M. Wt: 200.19 g/mol
InChI Key: ZGLJYJVYUYQOHR-UHFFFAOYSA-N
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Description

2-Acetoacetoxyethyl acrylate, also known as AAEM, is an acetoacetate acrylic monomer . It is used to make acrylic resins for a wide variety of coatings and adhesive applications . The molecular formula of 2-Acetoacetoxyethyl acrylate is C9H12O5 .


Synthesis Analysis

The synthesis of 2-Acetoacetoxyethyl acrylate involves the reaction of acryloyl chloride with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor . This results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .


Molecular Structure Analysis

The molecular structure of 2-Acetoacetoxyethyl acrylate consists of a methacrylic functionality that can be used to react AAEM into an acrylic polymer backbone . This leaves an acetoacetyl group pendant to the polymer chain .


Chemical Reactions Analysis

The chemical reactions of 2-Acetoacetoxyethyl acrylate involve the methylene group and the ketone carbonyl . These sites can be used to add substituents to the polymer or for cross-linking .


Physical And Chemical Properties Analysis

2-Acetoacetoxyethyl acrylate is a clear liquid with a density of 1.122 g/mL at 25 °C . It has a boiling point of 100 °C/0.8 mmHg and is insoluble in water . The compound has a refractive index of n 20/D 1.456 .

Scientific Research Applications

1. Applications in Polymer Chemistry

2-Acetoacetoxyethyl acrylate is instrumental in developing novel polymer materials. For instance, it was used in synthesizing a hyperbranched poly(β-ketoester) via Michael addition, showing high branching and significant molecular weight range (Kim et al., 2004). Another study utilized it in acrylate polymer emulsions, which, when crosslinked, exhibited enhanced thermal and mechanical properties (Lian, 2014). This chemical also played a role in creating dynamically cross-linked vinylogous urethane vitrimers, affecting their thermorheological properties, structure, and stress relaxation (Ishibashi et al., 2019).

2. Enhancing Material Properties

Its use extends to improving material properties, like in acrylate polymer emulsions for display film waste recovery. These emulsions were effectively processed using solvents like 2-butanol and methyl acetate for acrylate polymer recovery, showcasing a potential recycling method for electronic waste (Lee et al., 2023). Moreover, 2-acetoacetoxyethyl acrylate was utilized in formulations to mitigate the oxygen inhibition effect in acrylate-based ceramic-filled inks, significantly enhancing the polymerization degree in air atmosphere (Rostami et al., 2019).

3. Role in Catalysis and Chemical Reactions

In the field of catalysis and chemical reactions, this compound was part of the synthesis of a new class of polymer materials via ‘living’ radical polymerization (Monteiro et al., 2002). Additionally, it was used in the oxidative cross-coupling of acrylates with vinyl carboxylates, catalyzed by a Pd(OAc)2/HPMoV/O2 system (Hatamoto et al., 2004).

4. Application in Tissue Engineering

Its application also extends to tissue engineering, where it was involved in a high-throughput assessment of a polymer library regulating human dental pulp-derived stem cell behavior (Ghaemi et al., 2018).

5. Miscellaneous Applications

Other miscellaneous applications include its role in the preparation of reactive composite latexes by the RAFT process (Monteiro & de J Barbeyrac, 2002), and in the catalytic syntheses of γ-functionalized α-keto esters from thioacetals and N,O-acetals (Krebs & Bolm, 2011).

Mechanism of Action

The mechanism of action of 2-Acetoacetoxyethyl acrylate involves the reaction of the methacrylic functionality with the acetoacetyl group . This reaction provides the formulator with new options for the design of acrylic copolymer systems .

Future Directions

The future directions of 2-Acetoacetoxyethyl acrylate involve its use in the synthesis of various (meth)acrylates . This development will play an important role for an on-demand production of (meth)acrylate monomers in fast, reliable, and energy-efficient processes .

properties

IUPAC Name

3-oxobutanoyl 4-hydroxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-6(3-4-10)9(13)14-8(12)5-7(2)11/h10H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJYJVYUYQOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC(=O)C(=C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943790
Record name 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoacetoxyethyl acrylate

CAS RN

21282-96-2
Record name Acetoacetic acid, 2-hydroxyethylacrylate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methylidenebutanoic 3-oxobutanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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